Cas no 2034223-61-3 (N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine)

N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine
- 2034223-61-3
- N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- F6550-4822
- N-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
- AKOS026696694
- N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine
-
- インチ: 1S/C15H18N4O3S/c1-11-4-5-13(22-2)14(8-11)23(20,21)19-9-12(10-19)18-15-16-6-3-7-17-15/h3-8,12H,9-10H2,1-2H3,(H,16,17,18)
- InChIKey: ADGGEUCKIJCSNR-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1OC)(N1CC(C1)NC1N=CC=CN=1)(=O)=O
計算された属性
- 精确分子量: 334.10996162g/mol
- 同位素质量: 334.10996162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 483
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 92.8Ų
N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-4822-50mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-40mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-2μmol |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-10mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-2mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-25mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-15mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-10μmol |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-5mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-4822-3mg |
N-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine |
2034223-61-3 | 3mg |
$63.0 | 2023-09-08 |
N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amineに関する追加情報
N-1-(2-Methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034223-61-3): An Emerging Compound in Medicinal Chemistry
N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine (CAS No. 2034223-61-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its methoxy and methylbenzenesulfonyl substituents, exhibits promising pharmacological properties, making it a subject of extensive research and development.
The azetidine ring, a four-membered cyclic amine, is a key structural element in this compound. Azetidine-containing molecules have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the pyrimidin-2-amine moiety further enhances the compound's potential as a therapeutic agent, as pyrimidine derivatives are known for their ability to modulate various biological processes.
Recent studies have highlighted the potential of N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine in the treatment of neurological disorders. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent neuroprotective effects by inhibiting the activation of microglia and reducing oxidative stress in neuronal cells. These findings suggest that the compound may be a valuable candidate for the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine has also shown promise in cancer research. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The methoxy and methylbenzenesulfonyl substituents play crucial roles in the biological activity of this compound. The methoxy group is known to enhance lipophilicity and improve cell membrane permeability, while the methylbenzenesulfonyl group contributes to the compound's stability and selectivity. These structural features make N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine an attractive candidate for further optimization and development.
The synthesis of N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine involves several well-established chemical reactions, including Suzuki coupling, amide formation, and azetidine ring formation. A recent publication in Organic Letters described an efficient synthetic route that yields high purity and yield of the final product. This synthetic method is scalable and suitable for large-scale production, making it feasible for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-ylpyrimidin-2-amine in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and support further clinical investigation.
In conclusion, N-1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-y-pyrimidin--amine (CAS No. 2034223--61--3) represents a promising new compound with diverse therapeutic potential. Its unique structural features, combined with its promising preclinical results, make it an exciting candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover its full potential, this compound may pave the way for innovative treatments in various medical fields.
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